molecular formula C11H12N2O2 B8326969 2-(1H-benzimidazol-1-yl)ethyl acetate

2-(1H-benzimidazol-1-yl)ethyl acetate

Cat. No. B8326969
M. Wt: 204.22 g/mol
InChI Key: FFVFNOFPWSFTNX-UHFFFAOYSA-N
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Patent
US07141352B2

Procedure details

To a mixture of the crude 2-(1H-benzimidazol-1-yl)-ethanol and 500 g of pyridine, 122 g of acetic anhydride was added dropwise. In a nitrogen atmosphere, the reaction mixture was stirred at 20° C. for 10 hours. The reaction mixture was subjected to conventional aqueous work-up and then purified by vacuum distillation, obtaining 165 g of 2-(1H-benzimidazol-1-yl)ethyl acetate (boiling point 145° C./27 Pa, yield 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:10][CH2:11][OH:12])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>N1C=CC=CC=1>[C:13]([O:12][CH2:11][CH2:10][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC2=C1C=CC=C2)CCO
Name
Quantity
122 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
500 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
In a nitrogen atmosphere, the reaction mixture was stirred at 20° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(=O)OCCN1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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